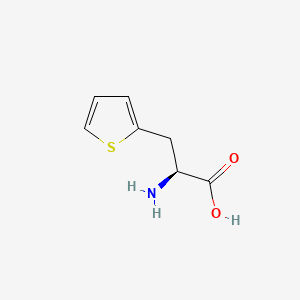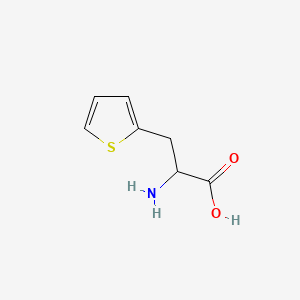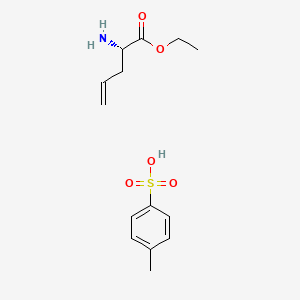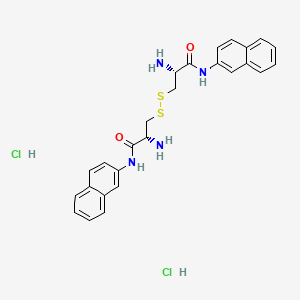
H-L-Dap(fmoc)-otbu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester is a derivative of 2,3-diaminopropanoic acid. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group.
Solution-Phase Peptide Synthesis: This method involves the synthesis of peptides in solution, where the protective groups are used to prevent side reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale SPPS, where automated synthesizers are used to produce peptides efficiently. The protective groups are removed after the synthesis is complete to yield the desired peptide.
化学反应分析
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl ester group.
Carbodiimides: Used as coupling agents to facilitate the formation of peptide bonds.
Major Products Formed:
Peptides: The primary products formed from the reactions involving this compound are peptides, which are chains of amino acids linked by peptide bonds.
科学研究应用
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology:
Protein Engineering: Peptides synthesized using this compound can be used to study protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including the development of biosensors and diagnostic tools.
作用机制
The compound exerts its effects primarily through its role in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the efficient production of peptides. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are removed after the synthesis is complete to yield the desired peptide.
相似化合物的比较
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
Uniqueness: The compound is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability during the synthesis process, while the tert-butyl ester group ensures that the carboxyl group remains protected until the desired peptide is formed.
属性
IUPAC Name |
tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZCRQHFXJCDY-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














